molecular formula C18H24N2O B4625097 (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

Cat. No.: B4625097
M. Wt: 284.4 g/mol
InChI Key: UPCRQADLSMKXAQ-NSCUHMNNSA-N
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Description

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is a synthetic organic compound that features an adamantyl group, a pyrazole ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE typically involves multi-step organic reactions. One possible route could include:

    Formation of the Adamantyl Group: Starting with adamantane, functionalize it to introduce a reactive group such as a halide.

    Pyrazole Ring Formation: Synthesize the pyrazole ring separately through cyclization reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: Couple the adamantyl group with the pyrazole ring using suitable coupling agents.

    Formation of the Butenone Moiety: Introduce the butenone group through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require robust reaction conditions, efficient purification processes, and adherence to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases may be employed under various conditions (e.g., reflux, room temperature).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE would depend on its specific applications. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl derivatives: Compounds with similar adamantyl groups.

    Pyrazole derivatives: Compounds featuring the pyrazole ring.

    Butenone derivatives: Compounds containing the butenone moiety.

Uniqueness

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is unique due to the combination of these three distinct structural features, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(E)-1-(1-adamantyl)-4-(1-methylpyrazol-4-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-20-12-13(11-19-20)2-3-17(21)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h2-3,11-12,14-16H,4-10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRQADLSMKXAQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

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